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Compound of Interest

Compound Name: Nigerose

Cat. No.: B1581268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nigerose in
fungi, with a primary focus on the well-studied model organism, Aspergillus niger. The
document details the enzymatic pathways, regulatory mechanisms, and key experimental
protocols relevant to the study and production of this rare disaccharide.

Executive Summary

Nigerose, a disaccharide composed of two glucose units linked by an a-1,3-glycosidic bond, is
a rare sugar with potential applications in the food and pharmaceutical industries as a prebiotic
and for other beneficial physiological functions. In fungi, particularly in the genus Aspergillus,
nigerose is not synthesized through a de novo pathway from nucleotide sugar precursors like
UDP-glucose. Instead, its formation is primarily the result of the transglucosylation activity of
specific a-glucosidases. This guide will explore the intricacies of this biosynthetic route, the
enzymes involved, their regulation, and the methodologies employed for their investigation.

The Core Biosynthetic Pathway: Transglucosylation

The principal mechanism for nigerose biosynthesis in fungi is a transglucosylation reaction
catalyzed by a-glucosidases (EC 3.2.1.20). This process involves the transfer of a glucose
moiety from a donor substrate to an acceptor molecule.
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In Aspergillus niger, a specific a-glucosidase, designated AgdB, has been identified as a key
enzyme in nigerose production. AgdB exhibits both hydrolytic and transglucosylation activities.
When a suitable donor substrate, such as maltose, is present at a high concentration, AgdB
catalyzes the transfer of a glucose unit to an acceptor molecule, which can be another glucose
molecule. This results in the formation of various disaccharides, including nigerose (0-1,3-
linkage) and kojibiose (a-1,2-linkage).

The overall reaction can be summarized as follows:
e Hydrolysis: Maltose + H20 - 2 Glucose
e Transglucosylation: Maltose (donor) + Glucose (acceptor) — Nigerose/Kojibiose + Glucose

It is important to note that nigerose is also a constitutional unit of the fungal cell wall
polysaccharide, nigeran, which consists of alternating a-(1,3)- and a-(1,4)-glycosidic linkages[1]
[2]. The transglucosylation activity of enzymes like AgdB may play a role in the synthesis or
modification of such cell wall components[1].

Key Enzymes in Nigerose Biosynthesis

The primary enzyme identified in the biosynthesis of nigerose in Aspergillus niger is a-
glucosidase B (AgdB).

e Enzyme Commission Number: EC 3.2.1.20

e Function: AgdB is a member of the glycoside hydrolase family 31 and demonstrates
hydrolytic specificity towards a-(1,3)- and a-(1,4)-glucosidic linkages. Crucially, it possesses
strong transglucosylation activity.

e Mechanism: In the presence of high concentrations of a substrate like maltose, AgdB
cleaves the a-1,4 linkage and transfers the glucosyl moiety to an acceptor molecule. When
glucose is the acceptor, nigerose is formed through the creation of an a-1,3 linkage.

While bacterial systems utilize nigerose phosphorylase (EC 2.4.1.279) for nigerose
metabolism, there is currently no substantial evidence for the widespread presence or
involvement of this enzyme in the primary biosynthesis of nigerose in fungi like Aspergillus
niger[3][4].
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Quantitative Data on Nigerose Biosynthesis

The production of nigerose is influenced by various factors, including the specific enzyme,
substrate concentration, and reaction conditions. The following tables summarize key
quantitative data from studies on a-glucosidases from Aspergillus species.

Enzyme

Substrate Product(s) Yield (%) Reference(s)
Source
Aspergillus niger Nigerose, 24% (Nigerose),

Maltose - I
(AgdB) Kojibiose 19% (Kojibiose)

Isomaltose,
) Panose, and ~50% (total

Aspergillus )

Maltose other transglucosylatio

nidulans (AgdB
(AgdB) transglucosylatio  n products)

n products

Table 1: Nigerose and Other Transglucosylation Product Yields
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. Optimal
Optimal Referenc
Enzyme Substrate Km Vmax Temperat
pH e(s)
ure (°C)

Aspergillus
niger ITV-

Soluble
01 a- 5.7 mg/mL 1000U/mg 4.3 80

) Starch

glucosidas
e

p_
Aspergillus  nitrophenyl
-p J preny 18.7
niger o- -a-D- )

) 0.17 mM pmol/min/ 4.5 60
glucosidas  glucopyran
. mg

e oside

(PNPG)
Aspergillus
nidulans Maltotriose - - - -
AgdB
Aspergillus
nidulans Maltose - - - -
AgdB
Aspergillus
nidulans Kojibiose - - - -
AgdB
Aspergillus
nidulans Nigerose - - - -
AgdB

Table 2: Kinetic Parameters and Optimal Conditions for Fungal a-Glucosidases

Regulation of Nigerose Biosynthesis

The biosynthesis of nigerose is intrinsically linked to the expression of the encoding a-
glucosidase genes, such as agdB. In Aspergillus species, the expression of amylolytic genes is
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tightly regulated, primarily at the transcriptional level.
Key regulatory elements include:

o AmyR: A transcriptional activator essential for the induction of amylolytic genes in the
presence of starch or maltose. Isomaltose, formed by the transglucosylation activity of
intracellular a-glucosidase, acts as an inducer for AmyR activation.

e MalR: Another transcription factor involved in maltose utilization and the expression of
amylolytic genes.

o CreA: Atranscription factor that mediates carbon catabolite repression (CCR), leading to the
repression of amylolytic genes in the presence of glucose.

The expression of agdB is generally not induced by maltose to the same extent as other
amylolytic genes and appears to be less dependent on AmyR, suggesting alternative regulatory
mechanisms may be at play for this specific a-glucosidase. The carbon source in the growth
medium significantly influences the expression of carbohydrate-active enzymes and,
consequently, can affect nigerose production.

Experimental Protocols
Enzyme Assay for a-Glucosidase Activity

This protocol is adapted from standard procedures for determining a-glucosidase activity using
maltose as a substrate.

Principle: The a-glucosidase hydrolyzes maltose into two molecules of glucose. The released
glucose is then quantified using a coupled enzymatic assay involving hexokinase and glucose-
6-phosphate dehydrogenase, where the production of NADPH is measured
spectrophotometrically at 340 nm.

Reagents:
e 100 mM Sodium Acetate Buffer (pH 6.0)

e 20% (w/v) Maltose solution
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e Glucose Assay Reagent (containing ATP, NADP+, hexokinase, and G6P-DH)

e Enzyme solution (appropriately diluted)

Procedure:

Prepare a reaction mixture containing sodium acetate buffer and maltose solution.
e Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).
e Initiate the reaction by adding the enzyme solution.

 Incubate for a defined period (e.g., 10-30 minutes).

o Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

o Centrifuge to pellet any precipitate.

o Take an aliquot of the supernatant and add it to the Glucose Assay Reagent.
 Incubate until the reaction is complete and measure the absorbance at 340 nm.

o Calculate the amount of glucose produced by comparing with a standard curve.

e One unit of a-glucosidase activity is typically defined as the amount of enzyme that catalyzes
the hydrolysis of 1 umol of maltose per minute under the specified conditions.

Gene Knockout of a-Glucosidase Gene (agdB) in
Aspergillus niger using CRISPR/Cas9

This protocol provides a general workflow for creating a targeted gene deletion of the agdB
gene in A. niger.

Principle: The CRISPR/Cas9 system is used to create a specific double-strand break at the
agdB locus. A donor DNA template containing flanking homologous regions to the target site
and a selectable marker is co-transformed. The cell's homologous recombination machinery
repairs the break using the donor DNA, resulting in the replacement of the agdB gene with the
selectable marker.
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Materials:

A. niger protoplasts

Cas9 expression plasmid

SgRNA expression cassette targeting agdB

Donor DNA with homology arms and a selectable marker (e.g., pyrG)

PEG-CaCl:z solution for transformation

Procedure:

Design and construct the sgRNA: Design a 20-nucleotide guide RNA sequence specific to
the agdB gene. Clone this into an appropriate expression vector.

o Construct the donor DNA: Amplify the upstream and downstream flanking regions (homology
arms) of the agdB gene from A. niger genomic DNA. Assemble these with a selectable
marker cassette.

o Protoplast preparation: Generate protoplasts from young A. niger mycelium using cell wall-
degrading enzymes.

o Transformation: Co-transform the A. niger protoplasts with the Cas9 plasmid, the sgRNA
expression cassette, and the donor DNA using a PEG-mediated method.

o Selection and screening: Plate the transformed protoplasts on a selective medium that
allows the growth of transformants containing the selectable marker.

 Verification: Isolate genomic DNA from the putative knockout mutants and verify the correct
integration of the donor DNA and deletion of the agdB gene by PCR and sequencing.

Quantification of Nigerose by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector
(RID) is a common method for the separation and quantification of sugars like nigerose.
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Instrumentation and Columns:

o HPLC system with a refractive index detector.

e A carbohydrate analysis column (e.g., Bio-Rad HPX-87P or similar).
Mobile Phase:

o Degassed, deionized water.

Procedure:

o Sample Preparation: Centrifuge the fungal culture broth to remove cells. Filter the
supernatant through a 0.22 um filter.

o Standard Preparation: Prepare a series of nigerose standards of known concentrations.
o Chromatography:

o Set the column temperature (e.g., 80-85°C).

o Set the flow rate (e.g., 0.5-0.7 mL/min).

o Inject the standards and samples.

o Quantification: ldentify the nigerose peak in the chromatograms based on the retention time
of the standard. Quantify the concentration by comparing the peak area with the standard
curve.

Visualizations
Biosynthetic Pathway of Nigerose in Aspergillus niger
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Caption: Biosynthesis of nigerose via transglucosylation by a-glucosidase (AgdB) in
Aspergillus niger.
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Caption: Simplified regulatory network for amylolytic genes in Aspergillus, including potential
regulation of agdB.

Experimental Workflow for Nigerose Production and
Analysis
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Caption: General experimental workflow for the production and analysis of nigerose from
Aspergillus niger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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